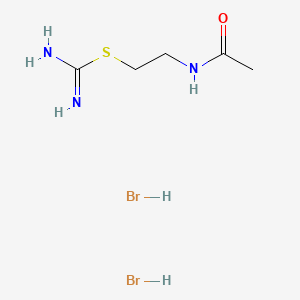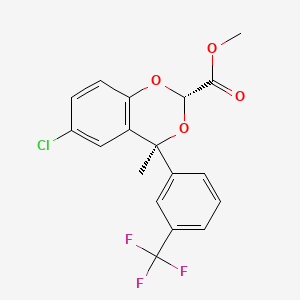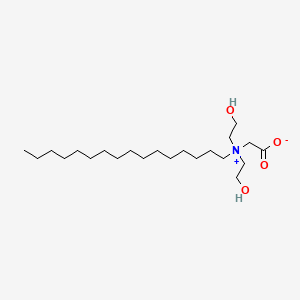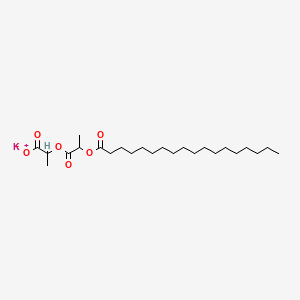
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textiles, paper, and leather dyeing, due to its bright and stable coloration properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt typically involves the following steps:
-
Diazotization: : The process begins with the diazotization of 4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-amine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).
-
Coupling Reaction: : The diazonium salt formed in the previous step is then coupled with naphthalene-1-sulphonic acid in an alkaline medium. This step results in the formation of the azo dye.
-
Barium Salt Formation: : Finally, the azo dye is treated with barium chloride to form the barium salt of the compound. This step enhances the dye’s stability and insolubility in water, making it suitable for various industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can result in the cleavage of the -N=N- bond, forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration reactions, respectively.
Major Products
Oxidation Products: Various oxidized forms of the azo dye.
Reduction Products: Corresponding amines from the cleavage of the azo bond.
Substitution Products: Sulfonated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to proteins and other biomolecules, altering their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, sodium salt
- 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, potassium salt
Uniqueness
The barium salt of the compound is unique due to its enhanced stability and insolubility in water compared to its sodium and potassium counterparts. This makes it particularly suitable for applications where water resistance is crucial, such as in outdoor textiles and coatings.
Propiedades
Número CAS |
84030-39-7 |
|---|---|
Fórmula molecular |
C20H14BaN4O7S2 |
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O7S2.Ba/c1-12-18(20(25)24(23-12)14-7-9-15(10-8-14)32(26,27)28)22-21-17-11-6-13-4-2-3-5-16(13)19(17)33(29,30)31;/h2-11,18H,1H3,(H,26,27,28)(H,29,30,31);/q;+2/p-2 |
Clave InChI |
YMIKUQRGCLQKIS-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















